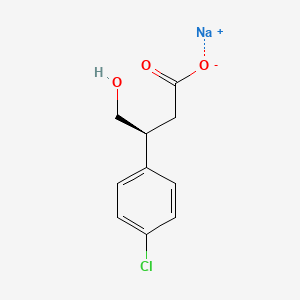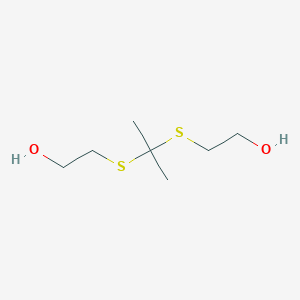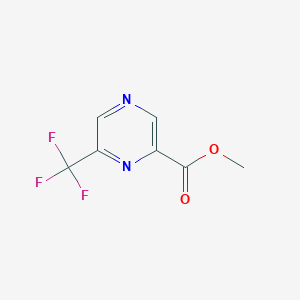![molecular formula C12H19N3O B11715856 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is a nitrone derivative of N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine. This compound is known for its role as a platelet aggregation inhibitor and a neuroprotective agent . It belongs to the class of pyrazines and is characterized by its unique chemical structure that includes a pyrazine ring substituted with methyl groups and an N-oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide typically involves the reaction of 2-propanamine with 3,5,6-trimethyl-2-pyrazinecarboxaldehyde under oxidative conditions. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to form the N-oxide derivative. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature to moderate heat to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methyl groups on the pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Higher oxidation state derivatives of the pyrazine ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
科学的研究の応用
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting platelet aggregation, making it a potential candidate for anti-thrombotic therapies.
Medicine: Investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
作用機序
The mechanism of action of 2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. As a platelet aggregation inhibitor, it likely interferes with the signaling pathways that lead to platelet activation and aggregation. Its neuroprotective effects are thought to be mediated through the inhibition of oxidative stress and inflammation pathways, protecting neurons from damage .
類似化合物との比較
Similar Compounds
2-Propanamine, N-methyl-: A simpler amine derivative with different chemical properties.
2-Propanamine, 2-methyl-: Another amine derivative with a similar structure but lacking the pyrazine ring and N-oxide group.
N-tert-butyl (3,5,6-trimethylpyrazin-2-yl)methanimine: The parent compound without the N-oxide functional group.
Uniqueness
2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide is unique due to its combination of a pyrazine ring, multiple methyl substitutions, and an N-oxide functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide |
InChI |
InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3 |
InChIキー |
BESRYENXPUCIID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)



![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)


